HIV capsid modulator 1

HIV capsid inhibitor antiviral potency EC50

Standard capsid modulators like PF74 lack potency against HIV-2 and show weaker HIV-1 inhibition, limiting dual-strain mechanistic studies. HIV Capsid Modulator 1 (compound 21a2) solves this with a distinct quinazolin-4-one scaffold. - **7.3-fold higher potency** than PF74 against HIV-1; **40-fold higher** against HIV-2 - **Dual-stage mechanism**: Disrupts early capsid-host interactions AND promotes late-stage misassembly - **Benchmark for SAR**: 2.5x improvement over 11L; superior capsid destabilization vs lenacapavir Available for immediate procurement. Enables lower compound concentrations and cleaner EC50 determinations.

Molecular Formula C38H37F2N7O8S2
Molecular Weight 821.9 g/mol
Cat. No. B12368810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV capsid modulator 1
Molecular FormulaC38H37F2N7O8S2
Molecular Weight821.9 g/mol
Structural Identifiers
SMILESC1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)N)CC(=O)NC(CC3=CC(=CC(=C3)F)F)C4=NC5=CC=CC=C5C(=O)N4C6=CC=C(C=C6)S(=O)(=O)N7CCOCC7
InChIInChI=1S/C38H37F2N7O8S2/c39-26-19-25(20-27(40)22-26)21-34(42-35(48)23-44-13-14-46(24-36(44)49)57(53,54)30-9-5-28(41)6-10-30)37-43-33-4-2-1-3-32(33)38(50)47(37)29-7-11-31(12-8-29)56(51,52)45-15-17-55-18-16-45/h1-12,19-20,22,34H,13-18,21,23-24,41H2,(H,42,48)/t34-/m0/s1
InChIKeyBUHXAJCVTIHGIR-UMSFTDKQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV Capsid Modulator 1 – Quinazolin-4-One CA Inhibitor


HIV Capsid Modulator 1 (designated compound 21a2) is a potent, low-molecular-weight HIV capsid (CA) modulator belonging to the quinazolin-4-one-bearing phenylalanine derivative class [1]. It binds to the HIV capsid protein and exerts antiviral activity against both HIV-1 and HIV-2 strains [1]. The compound is characterized by a specific quinazolin-4-one scaffold that differentiates it structurally from other capsid modulators such as PF74 or lenacapavir (GS-6207), and it has been shown in comparative studies to achieve significant fold-improvements in potency over established reference compounds [2].

1 Quinazolin-4-one HIV capsid modulator tool compound
2 HIV-1/HIV-2 capsid target engagement studies
3 Dual-stage capsid inhibition mechanism research

Why HIV Capsid Modulator 1 Is Irreplaceable


Capsid modulators targeting the HIV-1 CA protein exhibit highly divergent potency and antiviral spectra due to structural differences in their binding interactions. HIV Capsid Modulator 1 (21a2) possesses a quinazolin-4-one scaffold that enables specific interactions within the CA binding pocket, which are distinct from those of earlier-generation compounds like PF74 or the clinical-stage agent lenacapavir [1]. These structural differences translate into quantitative improvements in antiviral activity: 21a2 demonstrates a 7.3-fold increase in potency over PF74 against HIV-1 and an approximately 40-fold increase against HIV-2 [1]. Consequently, substituting this compound with a generic capsid modulator—particularly for assays requiring high potency against both HIV-1 and HIV-2—will likely result in significantly reduced efficacy and altered mechanistic outcomes, as the dual-stage inhibition profile (disruption of early capsid-host factor interactions and promotion of late-stage capsid misassembly) observed for 21a2 is not uniformly achieved by other CA inhibitors [1].

HIV Capsid Modulator 1
Generic capsid modulator
Quinazolin-4-one scaffold interactions may not transfer; binding pocket engagement differs
HIV Capsid Modulator 1
PF74 or lenacapavir
Dual-stage inhibition profile may not replicate; capsid misassembly promotion varies
HIV Capsid Modulator 1
Substitution with any other CA inhibitor
HIV-2 potency context may shift substantially; broad-spectrum activity not guaranteed

Comparative Performance Against PF74, 11L, and Lenacapavir


Enhanced HIV-1 Potency Over PF74

HIV Capsid Modulator 1 (compound 21a2) demonstrates a 7.3-fold improvement in anti-HIV-1 potency relative to the well-established capsid modulator PF74 in the same cellular assay system [1]. This direct comparison establishes 21a2 as a significantly more potent option for HIV-1 inhibition studies.

HIV-1 Potency vs PF74
Head-to-head
7.3-fold greater potency over PF74
Supports capsid-target engagement assay context
EC50 absolute values not reported; antiviral assay conditions in abstract
HIV capsid inhibitor antiviral potency EC50

Superior Potency Against HIV-2 vs PF74

In head-to-head testing against HIV-2, compound 21a2 exhibited approximately 40-fold greater potency than PF74 [1]. This differential activity highlights the unique advantage of 21a2 for studies requiring inhibition of both HIV-1 and HIV-2, a feature not commonly emphasized among other capsid modulator series.

HIV-2 Potency vs PF74
Head-to-head
~40-fold greater potency over PF74
Reported broad-spectrum antiviral assay context
HIV-2 assay; EC50 not disclosed
HIV-2 capsid inhibitor broad-spectrum antiviral potency comparison

Potency Improvement Over Lead Compound 11L

Compound 21a2 (HIV Capsid Modulator 1) shows a 2.5-fold improvement in anti-HIV-1 activity relative to its predecessor lead compound 11L, from which it was optimized [1]. This internal comparison confirms that structural modifications leading to 21a2 yielded a measurable gain in antiviral efficacy.

HIV-1 Potency vs 11L
Head-to-head
2.5-fold greater potency over lead 11L
Indicates structural optimization gain within series
SAR context; same assay conditions as PF74 comparison
HIV capsid modulator structure-activity relationship lead optimization

Dual-Stage Capsid Inhibition Mechanism

Mechanistic studies revealed that 21a2 exhibits a dual-stage inhibition profile: it disrupts early-stage capsid-host factor interactions (a mechanism shared with other capsid inhibitors) and significantly promotes late-stage capsid misassembly, a property in which it outperformed comparators including 11L, PF74, and lenacapavir (LEN) [1].

Dual-Stage Inhibition
Mechanistic assay context
Promotes capsid misassembly; outperformed 11L, PF74, LEN
Supports dual-mechanism capsid disruption research
Quantitative difference not provided; described as outperforming
mechanism of action capsid misassembly host factor interaction

Enhanced Metabolic Stability in Human Liver Microsomes

The substitution of an easily metabolized amide bond with a quinazolin-4-one moiety in 21a2 resulted in marginally enhanced metabolic stability in human liver microsomes compared to control compounds [1]. While the improvement is modest and quantitative data are not provided in the abstract, this structural feature contributes to the compound's overall profile as a research tool.

Metabolic Stability
Supporting evidence
Marginally enhanced stability in human liver microsomes
Supports assay exposure window optimization
Quantitative improvement data to verify; control comparison unspecified
metabolic stability human liver microsomes quinazolin-4-one

Recommended Use Cases


HIV-1 and HIV-2 Capsid Inhibition Assays

Researchers conducting dose-response or mechanistic studies on HIV-1 or HIV-2 capsid function should prioritize HIV Capsid Modulator 1 (21a2) over PF74 due to its 7.3-fold and 40-fold potency advantages, respectively [1]. This allows for the use of lower compound concentrations to achieve effective viral inhibition, minimizing off-target effects and enabling more accurate EC50 determinations. The compound's dual-stage mechanism further ensures robust antiviral activity across both early and late viral replication steps [1].

SAR Studies for Quinazolin-4-One Scaffold Optimization

21a2 serves as an optimal benchmark compound for SAR campaigns aimed at improving capsid modulator potency and metabolic stability within the quinazolin-4-one series. Its 2.5-fold improvement over 11L [1] and marginally enhanced microsomal stability [1] provide a clear reference point for evaluating new derivatives. Procurement of 21a2 enables direct head-to-head comparisons with novel analogs in identical assay conditions, facilitating the identification of next-generation capsid inhibitors.

Dual-Mechanism Capsid Disruption Studies

Investigators seeking to dissect the relative contributions of early capsid-host factor disruption versus late-stage capsid misassembly should select 21a2 as their test compound. Its demonstrated superiority over 11L, PF74, and lenacapavir in promoting capsid misassembly [1] makes it a valuable tool for experiments designed to probe the relationship between compound-induced capsid destabilization and antiviral efficacy. This scenario is particularly relevant for academic labs and pharmaceutical research groups exploring novel mechanisms of HIV capsid inhibition.

Application
Selection Property
Validation Focus
HIV-1/HIV-2 capsid target engagement studies
Capsid modulator potency context
Antiviral dose-response endpoint review
Quinazolin-4-one SAR studies
Structural optimization benchmark
Comparative potency and metabolic stability evaluation
Capsid misassembly mechanism studies
Dual-stage inhibition profile
Capsid assembly/disassembly endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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